1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H13N3S·HCl It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of appropriate hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine.
Introduction of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides.
Amination: The ethan-1-amine group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is investigated for its use in the development of new industrial chemicals and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
1-(4-Propyl-1,2,3-thiadiazol-5-yl)ethan-1-amine hydrochloride can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anticancer properties.
1,2,4-Triazolopyrimidines: These compounds have important pharmacological activities, such as antitumor and antimicrobial properties.
Thiazoles: Used in drugs for treating allergies, hypertension, and bacterial infections.
The uniqueness of this compound lies in its specific structural features and the potential for targeted applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H14ClN3S |
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Molecular Weight |
207.73 g/mol |
IUPAC Name |
1-(4-propylthiadiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H13N3S.ClH/c1-3-4-6-7(5(2)8)11-10-9-6;/h5H,3-4,8H2,1-2H3;1H |
InChI Key |
ZEUUVZMWPYGQJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SN=N1)C(C)N.Cl |
Origin of Product |
United States |
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